molecular formula C31H23BrN2O4 B12023962 1-(2-(((1-BR-2-Naphthyl)oxy)acetyl)carbohydrazonoyl)-2-naphthyl 4-methylbenzoate CAS No. 764693-16-5

1-(2-(((1-BR-2-Naphthyl)oxy)acetyl)carbohydrazonoyl)-2-naphthyl 4-methylbenzoate

Cat. No.: B12023962
CAS No.: 764693-16-5
M. Wt: 567.4 g/mol
InChI Key: LHKLXGQPDSNLMN-DPNNOFEESA-N
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Description

1-(2-(((1-BR-2-Naphthyl)oxy)acetyl)carbohydrazonoyl)-2-naphthyl 4-methylbenzoate is a complex organic compound that features a combination of naphthyl and benzoate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(((1-BR-2-Naphthyl)oxy)acetyl)carbohydrazonoyl)-2-naphthyl 4-methylbenzoate typically involves multiple steps:

    Formation of 1-BR-2-Naphthyl Acetate: This step involves the reaction of 1-bromo-2-naphthol with acetic anhydride in the presence of a base such as pyridine to form 1-bromo-2-naphthyl acetate.

    Hydrazone Formation: The acetate is then reacted with hydrazine hydrate to form the corresponding hydrazone.

    Coupling with 2-Naphthyl 4-Methylbenzoate: The hydrazone is then coupled with 2-naphthyl 4-methylbenzoate under acidic conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-(((1-BR-2-Naphthyl)oxy)acetyl)carbohydrazonoyl)-2-naphthyl 4-methylbenzoate can undergo various chemical reactions:

    Oxidation: The naphthyl groups can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the naphthyl group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Naphthoquinones.

    Reduction: Naphthyl alcohols.

    Substitution: Naphthyl derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, 1-(2-(((1-BR-2-Naphthyl)oxy)acetyl)carbohydrazonoyl)-2-naphthyl 4-methylbenzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and binding sites due to its ability to form stable complexes with proteins and other biomolecules.

Medicine

In medicinal chemistry, the compound is investigated for its potential as a therapeutic agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 1-(2-(((1-BR-2-Naphthyl)oxy)acetyl)carbohydrazonoyl)-2-naphthyl 4-methylbenzoate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The naphthyl and benzoate groups allow it to bind to hydrophobic pockets in proteins, potentially inhibiting or modifying their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Naphthyl)oxyacetylhydrazone
  • 2-Naphthyl 4-Methylbenzoate
  • 1-Bromo-2-Naphthol

Uniqueness

1-(2-(((1-BR-2-Naphthyl)oxy)acetyl)carbohydrazonoyl)-2-naphthyl 4-methylbenzoate is unique due to its combination of naphthyl and benzoate groups, which confer specific chemical and biological properties

Properties

CAS No.

764693-16-5

Molecular Formula

C31H23BrN2O4

Molecular Weight

567.4 g/mol

IUPAC Name

[1-[(E)-[[2-(1-bromonaphthalen-2-yl)oxyacetyl]hydrazinylidene]methyl]naphthalen-2-yl] 4-methylbenzoate

InChI

InChI=1S/C31H23BrN2O4/c1-20-10-12-23(13-11-20)31(36)38-27-16-14-21-6-2-4-8-24(21)26(27)18-33-34-29(35)19-37-28-17-15-22-7-3-5-9-25(22)30(28)32/h2-18H,19H2,1H3,(H,34,35)/b33-18+

InChI Key

LHKLXGQPDSNLMN-DPNNOFEESA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)/C=N/NC(=O)COC4=C(C5=CC=CC=C5C=C4)Br

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)C=NNC(=O)COC4=C(C5=CC=CC=C5C=C4)Br

Origin of Product

United States

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